BenchChemオンラインストアへようこそ!

4-Phenyl-2-(piperazin-1-yl)quinazoline

Antidepressant Reserpine-induced hypothermia CNS drug discovery

4-Phenyl-2-(piperazin-1-yl)quinazoline (CAS 79458-26-7) is a heterocyclic small molecule composed of a quinazoline core substituted with a phenyl group at the 4-position and a piperazine ring at the 2-position. It belongs to the 2-piperazinyl-4-phenylquinazoline class, a privileged scaffold in medicinal chemistry.

Molecular Formula C18H18N4
Molecular Weight 290.37
CAS No. 79458-26-7
Cat. No. B2377824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-(piperazin-1-yl)quinazoline
CAS79458-26-7
Molecular FormulaC18H18N4
Molecular Weight290.37
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
InChIKeyGXOIDTTXZUMBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-2-(piperazin-1-yl)quinazoline (CAS 79458-26-7): Core Scaffold, Key Activities, and Procurement Context


4-Phenyl-2-(piperazin-1-yl)quinazoline (CAS 79458-26-7) is a heterocyclic small molecule composed of a quinazoline core substituted with a phenyl group at the 4-position and a piperazine ring at the 2-position. It belongs to the 2-piperazinyl-4-phenylquinazoline class, a privileged scaffold in medicinal chemistry. Documented pharmacological activities include integrin αIIbβ3 binding with consequent inhibition of human platelet aggregation and thrombin activity , as well as antidepressant-like effects demonstrated by higher antireserpine activity than the 4-methyl-piperazinyl analog and the clinical comparator imipramine [1]. The compound is commercially available from multiple suppliers at ≥95% purity, typically stored sealed at 2–8°C .

Why 4-Phenyl-2-(piperazin-1-yl)quinazoline Cannot Be Casually Replaced by In-Class Analogs


The 2-piperazinyl-4-phenylquinazoline chemotype exhibits pronounced structure–activity relationship (SAR) sensitivity. Even minor substitutional changes can reroute pharmacological selectivity. For example, introducing a chlorine atom at the 6-position yields a compound (CAS 313398-51-5) that acquires measurable 5-HT1A receptor affinity (EC50 ≈ 17.5 µM) [1], a feature not reported for the unsubstituted parent. Conversely, N-methylation of the piperazine ring reduces antireserpine activity relative to the parent [2]. These divergent profiles mean that replacing the unsubstituted 4-phenyl-2-(piperazin-1-yl)quinazoline with a halogenated or N-alkylated analog in a biological assay can introduce confounding off-target effects or diminish the desired primary activity, undermining experimental reproducibility and lead optimization campaigns.

Quantitative and Comparative Evidence for Differentiating 4-Phenyl-2-(piperazin-1-yl)quinazoline from Its Closest Analogs


Superior Antireserpine Activity vs. 2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline and Imipramine

In a reserpine-induced hypothermia model (a classic in vivo screen for antidepressant activity), 4-phenyl-2-(1-piperazinyl)quinazoline demonstrated higher antireserpine activity than two comparators: the closely related 2-(4-methyl-1-piperazinyl)-4-phenylquinazoline and the marketed tricyclic antidepressant imipramine [1]. The patent explicitly ranks the target compound above both references, establishing a qualitative efficacy hierarchy.

Antidepressant Reserpine-induced hypothermia CNS drug discovery

Absence of 5-HT1A Receptor Activity Distinguishes Parent from 6-Chloro Analog (CAS 313398-51-5)

The 6-chloro-substituted analog (CAS 313398-51-5) displays measurable agonist activity at the human 5-HT1A receptor with an EC50 of 1.75 × 10^4 nM (17.5 µM), as recorded in a cell-based β-lactamase reporter gene assay [1]. In contrast, no 5-HT1A receptor affinity or functional activity has been reported for 4-phenyl-2-(piperazin-1-yl)quinazoline in publicly accessible databases or the primary literature. This differential suggests that chlorine introduction at the 6-position engenders serotonergic off-target liability not present in the unsubstituted parent scaffold.

Receptor selectivity 5-HT1A Off-target profiling

Integrin αIIbβ3 Binding and Platelet Aggregation Inhibition: Functional Evidence Positioning Within the 2-Piperazinyl-quinazoline Series

4-Phenyl-2-(piperazin-1-yl)quinazoline has been experimentally confirmed to bind integrin αIIbβ3 and to inhibit human platelet activation and thrombin activity . Molecular docking studies indicate that this ligand occupies the fibrinogen-binding pocket of αIIbβ3 . The broader 2-piperazin-1-yl-quinazoline series, evaluated by Krysko et al. (2016), potently inhibits ADP-induced platelet aggregation in washed human platelets and blocks FITC-fibrinogen binding to αIIbβ3 [1]. While individual IC50 values for the 4-phenyl analog are not publicly disclosed, the series-level data establish that the 2-piperazinyl-quinazoline scaffold is a validated pharmacophore for αIIbβ3 antagonism, with the 4-phenyl substituent providing a critical hydrophobic interaction at the receptor binding site.

Antiplatelet Integrin αIIbβ3 Thrombosis

Analgesic Activity: Class Benchmark ED50 Range of 0.46–0.88 mg/kg for 2-Piperazinyl-4-phenylquinazoline Derivatives

A series of 2-piperazinyl-4-phenylquinazoline derivatives, synthesized and evaluated by Kornylov et al. (2021), exhibited high analgesic activity in the abdominal constriction (writhing) test, with ED50 values ranging from 0.46 to 0.88 mg/kg upon intraperitoneal administration [1]. While these data were generated for 6-amino-substituted variants, they establish a quantitative class benchmark for the 2-piperazinyl-4-phenylquinazoline pharmacophore. The unsubstituted 4-phenyl analog is the core scaffold from which these active derivatives are elaborated, making it the logical starting point for further analgesic SAR exploration.

Analgesic Pain In vivo pharmacology

Synthetic Tractability and Commercial Availability at >95% Purity: Procurement Advantage Over Multi-Step Analogs

4-Phenyl-2-(piperazin-1-yl)quinazoline is synthesized via a single-step nucleophilic substitution between commercially available 2-chloro-4-phenylquinazoline and anhydrous piperazine [1]. This straightforward route contrasts sharply with halogenated or N-substituted analogs (e.g., 6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline) which require additional synthetic steps. Multiple suppliers list the compound at ≥95% purity, with storage conditions of 2–8°C in a sealed, dry environment . The combination of a one-step synthesis and consistent commercial quality supports reproducible scale-up and lowers the cost-per-experiment compared to more complex congeners that demand multi-step preparation or custom synthesis.

Synthetic accessibility Commercial purity Lead optimization

Optimal Research and Procurement Scenarios for 4-Phenyl-2-(piperazin-1-yl)quinazoline Based on Differential Evidence


Antidepressant Lead Optimization: Starting Point with Superior Antireserpine Activity

In CNS drug discovery programs targeting depression, 4-Phenyl-2-(piperazin-1-yl)quinazoline offers a validated starting scaffold with demonstrated superiority over both its N-methyl analog and the clinical standard imipramine in the reserpine-induced hypothermia model [1]. Medicinal chemistry teams can derivatize the free piperazine NH and the quinazoline ring system while retaining the core that drives the efficacy advantage. Procurement of this unsubstituted parent is the most efficient entry point for SAR campaigns, as it avoids the synthetic burden of deconstructing a pre-elaborated analog to access the same chemical space.

Selective αIIbβ3 Integrin Probe for Antithrombotic Research

For cardiovascular pharmacology groups investigating integrin αIIbβ3 as an antithrombotic target, this compound serves as a structurally confirmed ligand [1] within the broader series of 2-piperazin-1-yl-quinazolines shown to potently inhibit platelet aggregation . Its 4-phenyl substituent contributes a key hydrophobic interaction at the binding site, making it a suitable scaffold for structure-based optimization of fibrinogen receptor antagonists.

CNS Off-Target Selectivity Screening Tool vs. 6-Chloro Analog

In panels designed to profile serotonergic liability, the 6-chloro analog (CAS 313398-51-5) exhibits EC50 = 17.5 µM at the 5-HT1A receptor [1]. The unsubstituted parent, lacking reported 5-HT1A activity, can serve as a selectivity control to deconvolve whether observed serotonergic effects in a lead series arise from the core scaffold or from the halogen substituent. This differential use case supports procurement of both compounds for parallel pharmacological fingerprinting.

Analgesic Pharmacophore Elaboration: Maximizing Synthetic Flexibility

Research teams working on non-opioid analgesics can build upon the quantitative class benchmark of ED50 = 0.46–0.88 mg/kg established for 2-piperazinyl-4-phenylquinazoline derivatives [1]. Procuring the parent scaffold rather than a pre-functionalized derivative permits systematic introduction of substituents at multiple vectors (piperazine N-4, quinazoline C-6, C-7), enabling full exploration of the analgesic SAR without pre-commitment to a single substitution pattern.

Quote Request

Request a Quote for 4-Phenyl-2-(piperazin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.